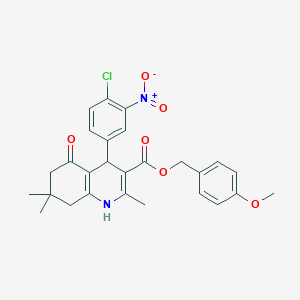![molecular formula C23H28N2O7 B5136571 1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)
1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective sigma-1 receptor agonist and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate acts as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in several cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound has been found to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been found to increase the levels of antioxidant enzymes and to decrease the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate has several advantages as a research tool. It is a selective sigma-1 receptor agonist, which allows for specific targeting of this receptor. This compound has also been found to have good bioavailability and to cross the blood-brain barrier. However, this compound has some limitations as a research tool. It is a relatively new compound, and its long-term effects are not well understood. Additionally, this compound has not been extensively studied in humans, and its safety profile is not well established.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function in animal models of this disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in cancer treatment. This compound has been found to have anti-tumor properties, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in studying the long-term effects of this compound and its safety profile in humans.
Synthesemethoden
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate is a complex process that involves several steps. The initial step involves the reaction between 4-methoxyphenol and ethyl chloroacetate to form 4-methoxyphenyl ethyl ether. This is followed by the reaction between the ethyl ether and 3-methylbenzylamine to form 1-(4-methoxyphenoxy)acetyl-4-(3-methylbenzyl)piperazine. Finally, the oxalate salt of this compound is obtained by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.C2H2O4/c1-17-4-3-5-18(14-17)15-22-10-12-23(13-11-22)21(24)16-26-20-8-6-19(25-2)7-9-20;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCHWQCOWVIVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)

